[Des-Arg10]-HOE I40

Bradykinin Receptors Receptor Selectivity Functional Assay

[Des-Arg10]-HOE I40 is a decapeptide analog derived from the B2-selective antagonist HOE 140, engineered to exhibit high-affinity, selective antagonism at the bradykinin B1 receptor. This compound is a critical research tool for delineating B1 receptor-mediated pathophysiology, distinct from the constitutively expressed B2 receptor, and is supplied as a research-grade peptide with a molecular weight of 1148.34 Da and a sequence defined as D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin.

Molecular Formula C53H77N15O12S
Molecular Weight 1148.3 g/mol
Cat. No. B12383828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Arg10]-HOE I40
Molecular FormulaC53H77N15O12S
Molecular Weight1148.3 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)C3C4=CC=CC=C4CCN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O
InChIInChI=1S/C53H77N15O12S/c54-34(13-5-18-59-52(55)56)44(72)63-35(14-6-19-60-53(57)58)47(75)65-20-7-16-39(65)49(77)67-27-31(70)24-40(67)46(74)61-26-42(71)62-36(25-32-11-8-22-81-32)45(73)64-37(28-69)48(76)66-21-17-29-9-1-3-12-33(29)43(66)50(78)68-38-15-4-2-10-30(38)23-41(68)51(79)80/h1,3,8-9,11-12,22,30-31,34-41,43,69-70H,2,4-7,10,13-21,23-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,31+,34+,35-,36-,37-,38-,39-,40-,41-,43+/m0/s1
InChIKeyUSDDLEJFZOSDMC-GTXJOUNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[Des-Arg10]-HOE I40: Potent Bradykinin B1 Receptor Antagonist for B1R-Selective Pharmacological Dissection


[Des-Arg10]-HOE I40 is a decapeptide analog derived from the B2-selective antagonist HOE 140, engineered to exhibit high-affinity, selective antagonism at the bradykinin B1 receptor [1]. This compound is a critical research tool for delineating B1 receptor-mediated pathophysiology, distinct from the constitutively expressed B2 receptor, and is supplied as a research-grade peptide with a molecular weight of 1148.34 Da and a sequence defined as D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin [2].

Why Generic B1 Antagonist Substitution Fails: The Unique Pharmacological Fingerprint of [Des-Arg10]-HOE I40


Substituting [Des-Arg10]-HOE I40 with other B1 receptor antagonists, such as Des-Arg9-[Leu8]-bradykinin or the B2 antagonist HOE 140, introduces significant experimental confounds due to marked differences in receptor selectivity, species-specific potency, and functional efficacy. For instance, while HOE 140 exhibits nanomolar potency at B2 receptors, its activity at B1 receptors is negligible, rendering it unsuitable for B1-specific studies [1]. Conversely, [Des-Arg10]-HOE I40 demonstrates a distinct pharmacological profile: it lacks functional activity at the B2 receptor up to 3 μM, but its B1 antagonism potency varies considerably across assays and species, underscoring the need for precise compound selection based on experimental context [2].

[Des-Arg10]-HOE I40 Quantitative Differentiation: Evidence-Based Selection Guide


Receptor Selectivity: B1 vs. B2 Antagonism in Recombinant Human Cells

[Des-Arg10]-HOE I40 selectively antagonizes human B1 receptors with an IC50 of 211 nM, while displaying no functional activity at the human B2 receptor at concentrations up to 3 μM [1]. In stark contrast, its parent compound HOE 140 is a potent B2 antagonist (IC50 = 71 nM) but exhibits 500-fold lower potency at the B1 receptor [1]. This stark selectivity inversion is the primary reason for selecting [Des-Arg10]-HOE I40 over HOE 140 for B1-specific studies.

Bradykinin Receptors Receptor Selectivity Functional Assay

Comparative Potency of B1 Antagonists: Human Recombinant Receptor Assay

In a direct comparison on recombinant human B1 receptors, [Des-Arg10]-HOE I40 (IC50 = 211 nM) is less potent than the more modern antagonist B9858 (IC50 = 14 nM), but it is significantly more potent than the classic B1 antagonist Des-Arg9-[Leu8]-bradykinin (IC50 = 59 nM) [1]. This positions [Des-Arg10]-HOE I40 as an intermediate-potency tool with a well-characterized peptidic structure derived from HOE 140.

B1 Antagonist Potency Comparative Pharmacology Drug Discovery

In Vivo Efficacy in Diabetic Retinopathy Model: B1 vs. B2 Antagonist Contribution

In a streptozotocin (STZ)-induced diabetic rat model of retinopathy, [Des-Arg10]-HOE I40, when co-administered with the B2 antagonist HOE 140 (100 nmol/kg, i.v.), significantly inhibited diabetes-induced plasma extravasation, whereas [Des-Arg10]-HOE I40 alone was insufficient [1]. This demonstrates that both B1 and B2 receptors contribute to the pathology and that selective B1 blockade with [Des-Arg10]-HOE I40 is necessary, but not sufficient, to fully reverse the phenotype, highlighting its specific utility in combination studies.

Diabetic Retinopathy In Vivo Pharmacology Blood-Retinal Barrier

Species-Specific Potency: Differential Activity at Human vs. Rodent B1 Receptors

[Des-Arg10]-HOE I40 demonstrates higher potency at human B1 receptors compared to rodent orthologs, a characteristic shared with other B1 antagonists like B9858 [1]. This species-dependent pharmacology necessitates careful consideration when extrapolating rodent in vivo data to human biology. Specifically, higher concentrations of [Des-Arg10]-HOE I40 may be required in rat or mouse models to achieve equivalent receptor occupancy.

Species Selectivity B1 Receptor Pharmacology Preclinical Models

Binding Affinity Rank Order in Human Osteoblasts

In human osteoblastic MG-63 cells, [Des-Arg10]-HOE I40 demonstrates intermediate binding affinity for B1 receptors. The rank order of potency for displacing the B1-selective radioligand [3H]-des-Arg10-Lys-BK was: des-Arg10-Lys-BK = Tyr-Gly-Lys-Aca-Lys-des-Arg9-BK > [Des-Arg10]-HOE 140 > des-Arg9-BK = Lys-BK = BK = HOE 140 [1]. This places [Des-Arg10]-HOE I40 as a more potent B1 binder than the natural agonists des-Arg9-BK and BK, but less potent than the high-affinity peptide des-Arg10-Lys-BK.

Binding Affinity B1 Receptor Osteoblast Biology

Lack of Functional Effect on B2-Mediated Na+-K+ Pump Activity

[Des-Arg10]-HOE 140 at 1 μM had no effect on bradykinin-stimulated ouabain-sensitive 86Rb+ uptake in cultured guinea-pig tracheal smooth muscle cells, confirming its lack of B2 antagonism in this functional assay [1]. In contrast, the B2 antagonist HOE 140 potently antagonized this response with a pKB of 8.20 ± 0.08 [1]. This data reinforces the selective B1 profile of [Des-Arg10]-HOE 140 in a native tissue setting.

B2 Receptor Specificity Smooth Muscle Functional Assay

Optimal Research Applications for [Des-Arg10]-HOE I40 Based on Quantitative Evidence


Dissecting B1 vs. B2 Receptor Contributions in Human Recombinant Systems

In studies utilizing recombinant human B1 and B2 receptors, [Des-Arg10]-HOE I40 (IC50 = 211 nM at B1, no activity at B2 up to 3 μM) serves as an essential tool to selectively block B1-mediated signaling without confounding B2 antagonism [1]. This is particularly useful in high-throughput screening assays where receptor-specific responses must be unequivocally assigned.

Validating B1 Receptor Target Engagement in Rodent Disease Models with Adjusted Dosing

Due to its reduced potency at rodent B1 receptors compared to human [1], [Des-Arg10]-HOE I40 is best employed in rat or mouse in vivo studies with careful dose optimization. It is particularly valuable in combination therapy models, as demonstrated in STZ-diabetic retinopathy where B1 blockade alone was insufficient but contributed to overall efficacy when combined with a B2 antagonist [2].

Comparative Pharmacology of B1 Antagonist Chemotypes

Researchers aiming to understand structure-activity relationships among B1 antagonists can use [Des-Arg10]-HOE I40 as a peptidic reference compound. Its intermediate potency (IC50 = 211 nM) relative to the more potent B9858 (IC50 = 14 nM) and the less potent Des-Arg9-[Leu8]-bradykinin (IC50 = 59 nM) provides a benchmark for evaluating novel B1 antagonists in recombinant human assays [1].

Investigating B1 Receptor Function in Human Osteoblast Biology

In human osteoblastic cell lines (e.g., MG-63), [Des-Arg10]-HOE 140 demonstrates a distinct binding affinity rank order for B1 receptors [1]. This makes it a suitable antagonist for studies examining the role of B1 receptors in bone metabolism, inflammation, or prostaglandin release, where its peptide nature and selectivity profile are advantageous.

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